molecular formula C14H16FN3O4S2 B2801826 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide CAS No. 1172515-86-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide

Cat. No. B2801826
M. Wt: 373.42
InChI Key: WZBRYJKQUJWEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The compound was discovered and characterized as part of a lead optimization effort . A new ether-based scaffold was identified and paired with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The compound is based on an ether scaffold and a sulfone-based head group . It is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .


Chemical Reactions Analysis

The compound was developed through a series of chemical reactions as part of a lead optimization effort . The optimization improved potency, human liver microsome stability, and brain penetration in rats .

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators

Specific Scientific Field

This application falls under the field of Pharmacology .

Comprehensive and Detailed Summary of the Application

The compound is used as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells . They are encoded by the genes KCNJ3, KCNJ6, KCNJ9, and KCNJ5 .

Detailed Description of the Methods of Application or Experimental Procedures

The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator . They evaluated the compounds in tier 1 DMPK assays and identified compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Thorough Summary of the Results or Outcomes Obtained

The study resulted in the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H-pyrazol-5-yl)acetamide ethers as GIRK channel activators . The compounds displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability .

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S2/c1-10-8-14(18(16-10)12-6-7-23(19,20)9-12)17-24(21,22)13-4-2-11(15)3-5-13/h2-5,8,12,17H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBRYJKQUJWEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide

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